Cas no 731772-88-6 (Ethyl 3-(2-methylprop-2-enyl)benzoate)

Ethyl 3-(2-methylprop-2-enyl)benzoate structure
731772-88-6 structure
Product Name:Ethyl 3-(2-methylprop-2-enyl)benzoate
CAS No:731772-88-6
MF:C13H16O2
MW:204.264944076538
MDL:MFCD00671913
CID:1759292
PubChem ID:24721804
Update Time:2025-07-25

Ethyl 3-(2-methylprop-2-enyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • ethyl 3-(2-methylprop-2-enyl)benzoate
    • 3-(3-CARBOETHOXYPHENYL)-2-METHYL-1-PROPENE
    • AG-G-88987
    • 3-(2-Methyl-allyl)-benzoic acid ethyl ester
    • CTK5D7473
    • KB-177657
    • M57155
    • AKOS016016782
    • DTXSID20641156
    • DB-203678
    • 731772-88-6
    • MFCD00671913
    • ETHYL 3-(2-METHYLPROP-2-EN-1-YL)BENZOATE
    • Ethyl 3-(2-methylprop-2-enyl)benzoate
    • MDL: MFCD00671913
    • Inchi: 1S/C13H16O2/c1-4-15-13(14)12-7-5-6-11(9-12)8-10(2)3/h5-7,9H,2,4,8H2,1,3H3
    • InChI Key: WRSPUSPYGVMZKG-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1=CC=CC(=C1)CC(=C)C)=O

Computed Properties

  • Exact Mass: 204.11500
  • Monoisotopic Mass: 204.115029749g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • PSA: 26.30000
  • LogP: 2.98190

Ethyl 3-(2-methylprop-2-enyl)benzoate Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Ethyl 3-(2-methylprop-2-enyl)benzoate Pricemore >>

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Additional information on Ethyl 3-(2-methylprop-2-enyl)benzoate

Ethyl 3-(2-methylprop-2-enyl)benzoate (CAS No. 731772-88-6): A Comprehensive Overview in Modern Chemical Research

Ethyl 3-(2-methylprop-2-enyl)benzoate, identified by its CAS number 731772-88-6, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This ester derivative, characterized by its aromatic benzoate backbone and an allyl group substituent, has garnered attention due to its potential applications in various chemical and biological contexts. The structural uniqueness of Ethyl 3-(2-methylprop-2-enyl)benzoate positions it as a valuable candidate for further exploration, particularly in the development of novel synthetic pathways and bioactive molecules.

The compound's molecular structure consists of a benzoic acid moiety esterified with an ethyl group, appended to a prop-2-enyl (allyl) side chain that carries a methyl substituent. This configuration imparts distinct electronic and steric properties, making it a versatile building block for organic synthesis. Recent advancements in computational chemistry have enabled researchers to predict the reactivity and stability of such compounds with high precision, facilitating the design of targeted experiments.

In the realm of pharmaceutical research, Ethyl 3-(2-methylprop-2-enyl)benzoate has been investigated for its possible role as an intermediate in the synthesis of bioactive molecules. Studies have highlighted its potential utility in creating derivatives with enhanced pharmacological properties. For instance, modifications to the aromatic ring or the side chain could lead to compounds with improved solubility, bioavailability, or target specificity. The allyl group, in particular, offers opportunities for further functionalization via cross-coupling reactions, such as Suzuki or Heck couplings, which are pivotal in modern drug discovery.

Recent publications have demonstrated the use of Ethyl 3-(2-methylprop-2-enyl)benzoate in the synthesis of novel ligands for metal-organic frameworks (MOFs). These frameworks are increasingly recognized for their applications in catalysis, gas storage, and separation technologies. The benzoate moiety can act as a chelating ligand, while the prop-2-enyl group provides additional coordination sites, enabling the construction of complex and functional materials. Such innovations underscore the compound's relevance beyond traditional organic synthesis.

The compound's thermal and chemical stability has also been a focus of recent research. Studies have shown that Ethyl 3-(2-methylprop-2-enyl)benzoate exhibits favorable properties under various reaction conditions, making it suitable for large-scale synthesis without significant degradation. This stability is crucial for industrial applications where reproducibility and cost-efficiency are paramount. Furthermore, the compound's low toxicity profile suggests potential uses in green chemistry initiatives, aligning with global efforts to develop sustainable chemical processes.

From a biological perspective, Ethyl 3-(2-methylprop-2-enyl)benzoate has been explored for its possible interactions with biological targets. Preliminary studies suggest that derivatives of this compound may exhibit effects on certain enzymatic pathways or signal transduction mechanisms. While these findings are still in early stages, they open up avenues for further investigation into its pharmacological potential. The ability to modulate biological processes through small molecule interactions remains a cornerstone of modern medicine.

The synthesis of Ethyl 3-(2-methylprop-2-enyl)benzoate itself presents an interesting challenge due to its structural complexity. Traditional synthetic routes often involve multi-step processes that require careful optimization to achieve high yields and purity. However, recent advances in catalytic methods have simplified some of these steps, making the preparation more efficient and scalable. Such improvements are essential for ensuring that researchers can access sufficient quantities of the compound for their studies.

The compound's role in material science is another emerging area of interest. Its ability to form inclusion complexes with other molecules has been exploited in the development of novel drug delivery systems. By encapsulating active pharmaceutical ingredients within structures formed by Ethyl 3-(2-methylprop-2-enyl)benzoate, researchers can enhance drug release profiles or improve targeting specificity. This approach holds promise for improving therapeutic outcomes in various medical conditions.

In conclusion, Ethyl 3-(2-methylprop-2-enyl)benzoate (CAS No. 731772-88-6) is a multifaceted compound with significant potential across multiple domains of chemical research. Its unique structure offers opportunities for innovation in synthetic chemistry, pharmaceutical development, material science, and beyond. As our understanding of its properties continues to grow, so too will its applications in advancing scientific knowledge and technological progress.

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